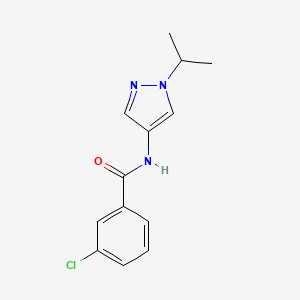![molecular formula C17H20N2OS B6062040 (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as MPTM, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates its signaling pathway. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium homeostasis, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, which may have implications for addiction and cognitive function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone also has a relatively long half-life, which allows for sustained activation of the sigma-1 receptor. However, one limitation is that (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is not selective for the sigma-1 receptor and may also bind to other receptors, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective sigma-1 receptor agonists that do not bind to other receptors, which may improve the specificity of experimental results. Additionally, further research is needed to elucidate the downstream effects of sigma-1 receptor activation by (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone and other compounds.
合成法
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of thioacetamide, pyridine, and piperidine as starting materials. The reaction proceeds through the formation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product, (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone.
科学的研究の応用
(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes, including pain perception, neuroprotection, and addiction. (3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological disorders.
特性
IUPAC Name |
(3-methylthiophen-2-yl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-9-21-17(13)16(20)15-5-3-8-19(12-15)11-14-4-2-7-18-10-14/h2,4,6-7,9-10,15H,3,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQQDKQKVJLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
![4-[1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6061965.png)
![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)

![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![N-[(1-ethyl-3-piperidinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062048.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6062053.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
